

"2-chloro-N-cyclobutyl-4-iodoaniline" chemical properties

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Compound of Interest

Compound Name: 2-chloro-N-cyclobutyl-4-iodoaniline

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An In-Depth Technical Guide to the Core Chemical Properties of **2-chloro-N-cyclobutyl-4-iodoaniline**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on **2-chloro-N-cyclobutyl-4-iodoaniline** is limited. This guide provides a comprehensive overview of the known properties of the parent compound, 2-chloro-4-iodoaniline, and proposes a robust synthetic pathway to **2-chloro-N-cyclobutyl-4-iodoaniline** based on established chemical methodologies. The information presented for the target compound should be considered theoretical and requires experimental validation.

Core Chemical Properties of 2-chloro-4-iodoaniline

2-chloro-4-iodoaniline serves as the foundational scaffold for **2-chloro-N-cyclobutyl-4-iodoaniline**. A thorough understanding of its chemical and physical properties is therefore essential.

Physical and Chemical Data

The key physicochemical properties of 2-chloro-4-iodoaniline are summarized in the table below.



| Property | Value | Citations |
|-------------------|--|--------------------|
| CAS Number | 42016-93-3 | [1][2][3][4][5][6] |
| Molecular Formula | C ₆ H ₅ CIIN | [1][2][3][4][5][6] |
| Molecular Weight | 253.47 g/mol | [1][2][3][4][5][6] |
| Melting Point | 70-73 °C | [1][3][4][6] |
| Appearance | Solid | [1][3][4] |
| InChI | 1S/C6H5CIIN/c7-5-3-4(8)1-2- 6(5)9/h1-3H,9H2 | [1][2][3][4] |
| InChlKey | MYDAOWXYGPEPJT- UHFFFAOYSA-N | [1][2][3][4] |
| SMILES | Nc1ccc(I)cc1Cl | [1][2][3][4] |

Crystal Structure and Molecular Interactions

The crystal structure of 2-chloro-4-iodoaniline has been reported.[7][8] The molecule is a dihaloaniline, and its crystal structure is stabilized by weak intermolecular interactions, including N-H···N, N-H···I, and N-H···Cl contacts.[7][8] Notably, significant hydrogen bonds and I···I interactions, which are sometimes observed in similar structures, are absent.[7][8] The amino group is pyramidal, with the nitrogen atom out of the plane of the aromatic ring.[7][8]

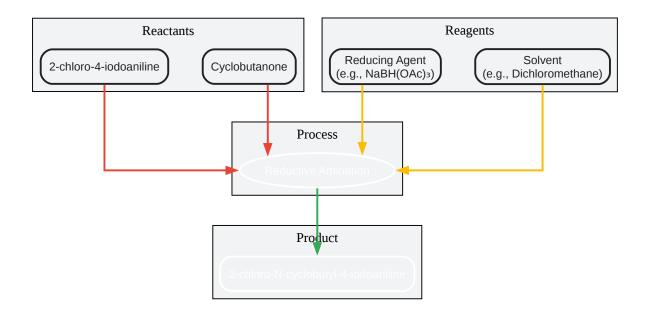
Proposed Synthesis of 2-chloro-N-cyclobutyl-4-iodoaniline

A reliable method for the synthesis of N-substituted anilines is reductive amination.[2][3][9][10] [11] This approach can be applied to the synthesis of **2-chloro-N-cyclobutyl-4-iodoaniline** from 2-chloro-4-iodoaniline and cyclobutanone.

Synthetic Workflow

The proposed synthetic pathway involves the reaction of 2-chloro-4-iodoaniline with cyclobutanone to form an intermediate imine, which is then reduced in situ to the desired N-cyclobutyl product.





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Caption: Proposed synthetic workflow for **2-chloro-N-cyclobutyl-4-iodoaniline**.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the reductive amination of anilines with ketones. This protocol should be optimized for the specific reactants.

- Reaction Setup: To a solution of 2-chloro-4-iodoaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or 1,2-dichloroethane, add cyclobutanone (1.0-1.2 equivalents).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation
 of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC)
 or liquid chromatography-mass spectrometry (LC-MS).
- Reduction: Once imine formation is evident, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.



Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used.[10]

- Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-chloro-N-cyclobutyl-4-iodoaniline.

Safety and Handling

Detailed safety information for **2-chloro-N-cyclobutyl-4-iodoaniline** is not available. However, based on the data for the parent compound, 2-chloro-4-iodoaniline, the following hazards should be considered[3][11]:

- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][11]
- Skin and Eye Irritation: Causes skin irritation and serious eye damage.[3]
- Respiratory Irritation: May cause respiratory irritation.
- Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.
 [11]
- Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][11]

Handling Precautions:

- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.



Wash hands thoroughly after handling.

Conclusion

While direct experimental data for **2-chloro-N-cyclobutyl-4-iodoaniline** is scarce, this guide provides a solid foundation for researchers by detailing the properties of its immediate precursor, 2-chloro-4-iodoaniline, and outlining a reliable synthetic route. The proposed reductive amination pathway offers a practical approach for the synthesis of this and other N-substituted anilines. It is imperative that the synthesis and properties of **2-chloro-N-cyclobutyl-4-iodoaniline** be confirmed through laboratory investigation.

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